2,7-Dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is known for its significant photophysical properties and has garnered attention in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of β-enaminone derivatives with aminopyrazoles. This reaction is often carried out under microwave irradiation, which enhances the efficiency and yield of the process . The reaction conditions generally include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis would likely involve similar condensation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an antitumor agent, it may inhibit certain enzymes or interfere with DNA replication processes. The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without methyl substitutions.
2-Methylpyrazolo[1,5-a]pyrimidine: A similar compound with a single methyl group.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Another derivative with methyl groups at different positions.
Uniqueness
2,7-Dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Biological Activity
2,7-Dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and an inhibitor in various biochemical pathways. The following sections provide a detailed overview of its biological activities supported by research findings and data tables.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidines, including 2,7-dimethyl derivatives. A recent study screened a library of synthesized compounds against various cancer cell lines using the MTT assay. The results indicated that while some derivatives showed promising activity, this compound specifically did not exhibit significant growth inhibition against the MDA-MB-231 breast cancer cell line compared to controls like YM155 and menadione .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
Compound 10 | MDA-MB453 | 29.1 | Moderate |
Compound 11 | MCF-7 | 15.3 | High |
2,7-Dimethyl | MDA-MB-231 | N/A | No significant activity |
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been explored. A study evaluated several derivatives for their effectiveness against bacterial strains such as Escherichia coli and Klebsiella pneumoniae. The results demonstrated that certain compounds exhibited notable antibacterial activity. Specifically, derivatives containing modifications at the 2 and 7 positions showed enhanced activity against multiple strains .
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Microorganism | Activity Level |
---|---|---|
Compound A | E. coli | Potent |
Compound B | Klebsiella pneumoniae | Moderate |
Compound C | Fusarium oxysporum | High |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors of various kinases and phosphodiesterases, influencing pathways related to cell proliferation and apoptosis. For instance, some derivatives have shown inhibition of EGFR mutants with IC50 values in the nanomolar range .
Case Studies
Several case studies illustrate the application of pyrazolo[1,5-a]pyrimidine derivatives in drug development:
- Case Study 1 : A derivative was tested for its efficacy against multiple cancer cell lines including MCF-7 and A549. The compound exhibited IC50 values significantly lower than those of standard treatments like erlotinib.
- Case Study 2 : Another study focused on the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines which were screened for combined anticancer activity. Results indicated enhanced efficacy compared to parent compounds.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-6-5-8-9-4-3-7(2)11(8)10-6/h3-5H,1-2H3 |
InChI Key |
UJWQICAHCZVIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=CC(=NN12)C |
Origin of Product |
United States |
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